4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a benzimidazole-pyrrolidinone hybrid scaffold with two methoxyphenyl substituents. The benzimidazole moiety is substituted at the 1-position with a 2-(4-methoxyphenoxy)ethyl chain, while the pyrrolidin-2-one ring is attached to a 2-methoxyphenyl group at the 1-position. The methoxy groups likely enhance lipophilicity and metabolic stability compared to non-substituted analogs, as seen in related compounds .
Properties
IUPAC Name |
4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-32-20-11-13-21(14-12-20)34-16-15-29-23-8-4-3-7-22(23)28-27(29)19-17-26(31)30(18-19)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVVWHCATHMTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that features a unique combination of functional groups, including a benzodiazole ring and a pyrrolidinone moiety. These structural characteristics suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C27H27N3O4
- Molecular Weight : 457.5 g/mol
- CAS Number : 912898-13-6
The compound's structure includes:
- A benzodiazole ring known for its pharmacological significance.
- A pyrrolidinone structure, which is often associated with various biological activities.
- Methoxy and phenoxy substituents that may enhance solubility and bioactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds containing benzodiazole and pyrrolidine structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
Studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and survival. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Anti-inflammatory Effects
Preliminary findings suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
The precise mechanism of action remains under investigation, but it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. The binding affinity to these targets is likely influenced by the structural features of the molecule .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study found that a similar benzodiazole derivative exhibited potent activity against multidrug-resistant strains of bacteria, outperforming traditional antibiotics in some cases .
- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound induced significant apoptosis in breast cancer cell lines, suggesting a pathway for further development as an anticancer agent.
- Inflammation Models : Animal models treated with related compounds showed reduced markers of inflammation, supporting the hypothesis of anti-inflammatory activity.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Pharmacology
The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems in the brain.
- Case Study : A study evaluating the antidepressant-like effects of similar benzodiazole derivatives indicated that modifications to the benzodiazole structure could enhance efficacy in animal models of depression .
Anticancer Activity
Research has shown that benzodiazole derivatives possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been explored.
- Case Study : In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer . Further investigation into this compound could elucidate its specific mechanisms of action.
Antimicrobial Properties
Preliminary studies suggest that compounds containing benzodiazole and pyrrolidinone moieties may exhibit antimicrobial activity.
- Research Findings : A series of related compounds were tested against bacterial strains, showing promising results in inhibiting growth, indicating potential for development as antimicrobial agents .
Comparison with Similar Compounds
Methoxyphenyl vs. Halogenated Substituents
- Target Compound: Dual methoxy groups likely enhance blood-brain barrier penetration compared to halogenated analogs (e.g., 4-bromophenyl in pyridinones ).
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Bromine increases molecular weight (MW: 425.3 vs. target compound’s ~500) but reduces solubility (logP: 3.8 vs. estimated 4.2 for the target) .
Ethoxy vs. Allyl Side Chains
- The 2-(4-methoxyphenoxy)ethyl chain in the target compound differs from allyl-substituted analogs (e.g., 4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
